N-(3-methoxypropyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
N-(3-methoxypropyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a methoxypropyl group, a methylphenyl carbonyl group, and an amide functionality. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Properties
Molecular Formula |
C21H26N2O3S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H26N2O3S/c1-14-7-5-8-15(13-14)19(24)23-21-18(20(25)22-11-6-12-26-2)16-9-3-4-10-17(16)27-21/h5,7-8,13H,3-4,6,9-12H2,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
PINQOOKGSOWVQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCCOC |
Origin of Product |
United States |
Preparation Methods
Activation of the Carboxylic Acid Moiety
The 3-carboxyl group on the benzothiophene core is activated for amide coupling. Ethyl chloroformate or thionyl chloride converts the acid to its acyl chloride, which reacts efficiently with amines. Alternatively, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) in dichloromethane enables direct coupling.
Coupling with N-(3-Methoxypropyl)amine
The primary amine N-(3-methoxypropyl)amine is introduced via nucleophilic acyl substitution. Patent data suggests that triethylamine or diisopropylethylamine as a base in tetrahydrofuran (THF) at 0–5°C minimizes racemization, achieving yields of 70–85% (Table 1).
Table 1: Amide Coupling Conditions and Yields
| Activating Agent | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | Triethylamine | DMF | 25°C | 78 |
| Thionyl chloride | None | THF | 0°C | 82 |
| DCC | DMAP | CH₂Cl₂ | 25°C | 68 |
Introduction of the [(3-Methylphenyl)Carbonyl]Amino Group
Acylation of the 2-Amino Substituent
The 2-amino group on the benzothiophene undergoes acylation with 3-methylbenzoyl chloride. Protocol optimization from Imatinib synthesis demonstrates that slow addition of the acyl chloride to a cooled (−5°C) solution of the amine in chloroform, followed by stirring for 4–5 hours, prevents over-acylation (yield: 67–70%).
Alternative Routes via Urea intermediates
WO2014003153A1 describes urea-forming reactions using 4-nitrophenyl chloroformate to generate reactive carbamate intermediates, which are subsequently displaced by 3-methylbenzamide. This method reduces side product formation compared to direct acylation but requires additional purification steps.
Reaction Optimization and Scalability
Solvent Selection
Temperature Control
Exothermic reactions (e.g., acyl chloride formation) necessitate gradual reagent addition and cooling to −5°C. Elevated temperatures (>50°C) during amide coupling accelerate epimerization, reducing enantiomeric purity.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace existing functional groups with new ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens (e.g., Br2, Cl2), nucleophiles (e.g., NaOH, NH3), and electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxypropyl group could yield a carboxylic acid, while reduction of the carbonyl group could yield an alcohol.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: The compound may have applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular pathways involved would need to be elucidated through experimental studies, such as binding assays, enzyme inhibition studies, and cellular assays.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-methoxypropyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide shares structural similarities with other benzothiophene derivatives, such as:
- **N-(3-methoxypropyl)-2-{[(3-chlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- **N-(3-methoxypropyl)-2-{[(3-fluorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzothiophene derivatives. For example, the presence of the methoxypropyl group may enhance the compound’s solubility and bioavailability, while the methylphenyl carbonyl group may influence its binding affinity to biological targets.
Biological Activity
Chemical Structure
The molecular formula of the compound is . Its structure features a benzothiophene core, which is known for various pharmacological activities. The presence of functional groups such as methoxy and carbonyl enhances its biological properties.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Benzothiophene |
| Functional Groups | Methoxy, Carbonyl |
| Molecular Weight | 395.47 g/mol |
Analgesic Activity
Recent studies have indicated that derivatives of benzothiophene exhibit significant analgesic effects. For instance, a study utilizing the "hot plate" method demonstrated that related compounds possess analgesic activity exceeding that of standard analgesics like metamizole. The mechanism of action may involve modulation of opioid receptors or interaction with pain pathways in the central nervous system .
Antimicrobial Properties
Research has shown that compounds similar to N-(3-methoxypropyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit antimicrobial activity against various bacterial strains. A comparative study highlighted their effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Table 2: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Analgesic | Significant pain relief | |
| Antimicrobial | Effective against bacterial strains |
Case Study 1: Analgesic Efficacy
In a controlled study involving outbred white mice, researchers administered varying doses of the compound to assess its analgesic efficacy compared to standard treatments. Results indicated a dose-dependent response with significant pain relief observed at higher doses.
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth effectively, supporting its potential as an antimicrobial agent.
Q & A
What synthetic methodologies are optimal for preparing N-(3-methoxypropyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?
Level : Basic
Methodological Answer :
The compound can be synthesized via a multi-step approach involving:
Intermediate preparation : Use of tetrahydrobenzothiophene derivatives (e.g., methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) as starting materials.
Acylation : Reacting intermediates with 3-methylbenzoyl chloride under anhydrous conditions (e.g., dry CH₂Cl₂) with nitrogen protection to avoid hydrolysis .
Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate the final product, achieving yields of ~47–67% .
Key parameters : Reaction time (e.g., overnight reflux), stoichiometric ratios (1.2 equivalents of acylating agents), and inert atmosphere for stability.
How can computational modeling predict the bioactivity of this compound against specific targets?
Level : Advanced
Methodological Answer :
Molecular docking : Use software like AutoDock Vina to simulate interactions with bacterial enzymes (e.g., DNA gyrase) or anti-inflammatory targets, leveraging the compound’s amide and benzothiophene moieties as binding motifs .
QSAR studies : Correlate structural descriptors (e.g., logP, polar surface area) with antibacterial IC₅₀ values from analogs in and to predict activity .
MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical hydrogen bonds or hydrophobic interactions .
What spectroscopic techniques confirm the compound’s structural integrity and purity?
Level : Basic
Methodological Answer :
¹H/¹³C NMR : Verify substituent positions via characteristic shifts (e.g., amide NH at δ 10–12 ppm, tetrahydrobenzothiophene protons at δ 1.5–2.8 ppm) .
IR spectroscopy : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and aromatic (C=C, ~1450–1600 cm⁻¹) groups .
LC-MS/HRMS : Validate molecular weight (e.g., [M+H]⁺ peaks) and purity (>95%) using high-resolution mass spectrometry .
How can researchers resolve contradictions in biological activity data across studies?
Level : Advanced
Methodological Answer :
Assay standardization : Compare MIC values under consistent conditions (e.g., broth microdilution vs. agar diffusion in vs. 17) .
Structural analogs : Test derivatives with modified substituents (e.g., 3-methoxypropyl vs. 2-chlorophenyl in vs. 2) to isolate SAR trends .
Mechanistic studies : Use fluorescence quenching or enzyme inhibition assays to clarify whether activity stems from target binding or non-specific membrane disruption .
What strategies enhance the compound’s aqueous solubility without compromising bioactivity?
Level : Advanced
Methodological Answer :
Prodrug design : Introduce phosphate or glycoside groups at the methoxypropyl chain to improve hydrophilicity, as seen in ’s sulfonamide derivatives .
Co-solvent systems : Use DMSO/PEG-400 mixtures in in vitro assays to maintain solubility while avoiding precipitation .
Nanoparticle encapsulation : Employ PLGA or liposomal carriers to enhance bioavailability, leveraging the compound’s logP (~3.5) for optimal partitioning .
What in silico methods evaluate the compound’s metabolic stability and toxicity?
Level : Advanced
Methodological Answer :
CYP450 inhibition assays : Predict interactions with cytochrome P450 isoforms (e.g., CYP3A4) using Schrödinger’s QikProp, cross-referenced with hepatotoxicity data from analogs in .
ADMET prediction : Use SwissADME to estimate parameters like BBB permeability (% absorbed >80%) and Ames test mutagenicity risk .
Metabolite identification : Simulate phase I/II metabolism (e.g., hydroxylation at the tetrahydrobenzothiophene ring) with MetaSite software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
